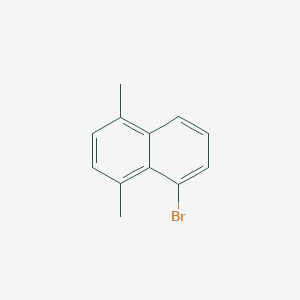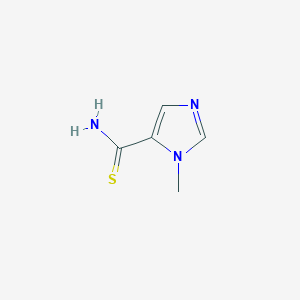
(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is a chemical compound with a complex structure that includes a phenyl group, a propan-2-yl group, and a triphenylphosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable precursor, such as 1-oxo-1-phenylpropan-2-yl bromide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is used as a reagent in organic synthesis. It can be employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor in the synthesis of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
- 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
Uniqueness
Compared to similar compounds, (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is unique due to its triphenylphosphanium moiety, which imparts distinct chemical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C27H25BrOP+ |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24OP.BrH/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1; |
InChI Key |
PSYONAVRWJIHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)
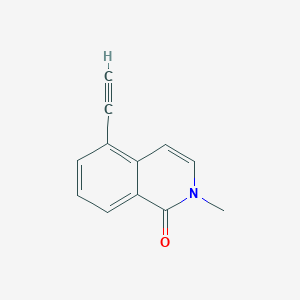
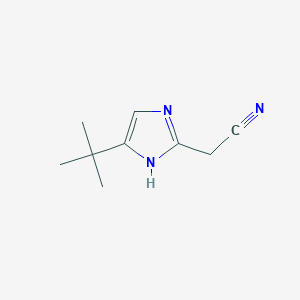
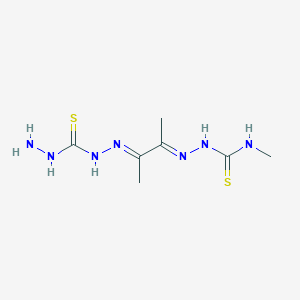
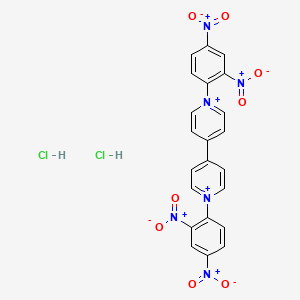
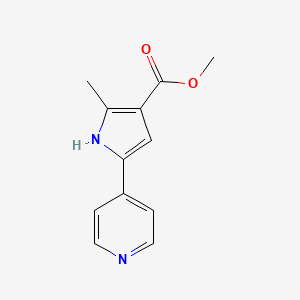
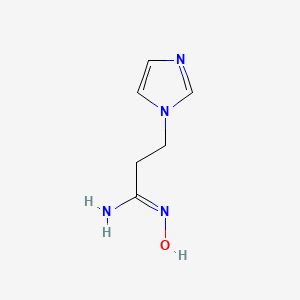
![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
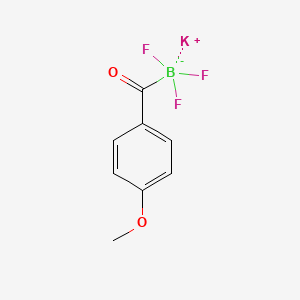
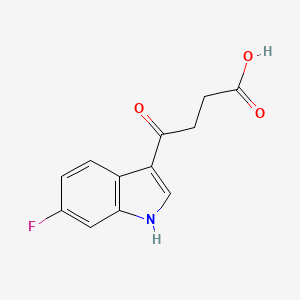
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)

